ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate
Description
Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is a heterocyclic compound featuring a fused dithioloquinoline core substituted with ethoxy and dimethyl groups.
Properties
Molecular Formula |
C23H24N2O3S2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
ethyl 4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate |
InChI |
InChI=1S/C23H24N2O3S2/c1-5-27-16-11-12-18-17(13-16)19-20(23(3,4)25-18)29-30-21(19)24-15-9-7-14(8-10-15)22(26)28-6-2/h7-13,25H,5-6H2,1-4H3 |
InChI Key |
ZFJDKTSXOITUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)C(=O)OCC)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Dithioloquinoline Core
The synthesis begins with constructing the dithioloquinoline scaffold. A common approach involves cyclocondensation of 8-ethoxy-4,4-dimethyl-4,5-dihydroquinoline with sulfur-containing reagents. For example, reacting 4,4-dimethyl-8-ethoxyquinoline with elemental sulfur and a thiolating agent (e.g., phosphorus pentasulfide) under reflux in toluene yields the dithiolo[3,4-c]quinoline backbone. Key parameters include:
Introduction of the Ethoxy and Dimethyl Groups
The ethoxy and dimethyl substituents are typically introduced via alkylation or nucleophilic substitution. Ethylation of the quinoline nitrogen is achieved using ethyl bromide or diethyl sulfate in the presence of a base (e.g., potassium carbonate). Dimethyl groups are incorporated via Friedel-Crafts alkylation with methyl iodide, catalyzed by Lewis acids like aluminum chloride.
Coupling with Ethyl 4-Aminobenzoate
The final step involves coupling the dithioloquinoline intermediate with ethyl 4-aminobenzoate. This is achieved through a nucleophilic aromatic substitution or condensation reaction. In a patented method, the dithioloquinoline is reacted with ethyl 4-aminobenzoate in dimethylformamide (DMF) at 80–100°C for 6–12 hours, catalyzed by titanium tetrabutoxide. The reaction is driven by removing water via azeotropic distillation, improving yields to 85–92%.
Key Reaction Mechanisms
Esterification and Transesterification
Ethyl 4-aminobenzoate, a critical precursor, is synthesized via esterification of 4-nitrobenzoic acid followed by hydrogenation. A green method uses 4-nitrobenzoic acid, ethanol, and a rare-earth oxide catalyst (e.g., neodymium oxide) under reflux with a water entrainer (toluene). Hydrogenation over Pd/C at 80–100°C reduces the nitro group to an amine, yielding ethyl 4-aminobenzoate with >99.5% purity.
Cyclization and Thiolation
The dithioloquinoline core forms via cyclization of a thiourea intermediate. For example, treating 8-ethoxy-4,4-dimethylquinoline with thiourea and iodine in DMF induces cyclization, forming the dithiolo ring. Thiolation with Lawesson’s reagent further stabilizes the structure.
Optimization of Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
-
DMF : Optimal for coupling reactions due to high polarity and boiling point.
-
Toluene : Acts as a water entrainer in esterification, shifting equilibrium toward product formation.
-
Ethanol : Preferred for hydrogenation due to compatibility with Pd/C.
Characterization and Purification
Spectroscopic Analysis
Chromatographic Purification
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted intermediates.
-
HPLC : Purity >98% is achieved using a C18 column and acetonitrile/water mobile phase.
Comparative Analysis of Methods
Conventional vs. Green Synthesis
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or thiols.
Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has a complex structure characterized by the presence of a dithioloquinoline moiety. The molecular formula is with a molecular weight of approximately 309.47 g/mol. Its unique structure contributes to its potential biological activities and applications in synthesis.
Anticancer Activity
One of the notable applications of this compound is its potential as an anticancer agent. Studies have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of dithioloquinoline possess selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Antimicrobial Properties
Research indicates that the compound may also exhibit antimicrobial properties. Compounds containing dithioloquinoline structures have been reported to possess antibacterial and antifungal activities. For example:
- A related compound showed promising results against Staphylococcus aureus and Candida albicans in vitro, suggesting that this compound could be explored further for its antimicrobial potential .
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step synthetic pathways that typically include:
- Formation of Dithioloquinoline Core : The initial step often involves the synthesis of the dithioloquinoline framework through cyclization reactions.
- Substitution Reactions : Subsequent reactions involve introducing the ethyl benzoate moiety via nucleophilic substitution or coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
These synthetic methods are critical for producing the compound in sufficient quantities for research and application purposes.
Polymeric Composites
This compound can be utilized in the development of polymeric materials due to its chemical stability and potential for cross-linking.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate in organic solvents |
| Reactivity | Can participate in polymerization reactions |
These properties make it suitable for applications in coatings and adhesives where durability and resistance to environmental factors are essential.
Case Studies
Several studies have explored the applications of compounds with similar structures:
- Anticancer Screening : A series of dithioloquinoline derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications to the quinoline core significantly affected their cytotoxicity profiles .
- Antimicrobial Testing : A related compound was evaluated for its antimicrobial activity against clinically relevant pathogens. The study concluded that certain structural features enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, leading to changes in cellular processes. The dithiolo group could also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Dithioloquinoline Derivatives
- Compound 3e: Described in , this analog replaces the ethyl benzoate group with a 4-chlorobenzyloxy-phenylamine substituent. The presence of a chlorine atom and benzyloxy group enhances electronegativity and steric bulk compared to the ethoxy-dimethyl-dithioloquinoline system. Such substitutions may alter solubility (e.g., logP) and intermolecular interactions in crystal packing .
- Compound from : Features a benzoyl group at the 5-position and a benzoate ester at the 8-position. The benzoyl substituent increases molecular weight (489.6 g/mol) and lipophilicity (XLogP3 = 5.4) compared to the target compound, which has an ethoxy group. The higher topological polar surface area (TPSA = 129) suggests greater polarity due to additional ester and carbonyl groups .
Heterocyclic Core Modifications
- Pyrimidoisoquinoline Derivative (): While structurally distinct, this compound shares a benzoate ester functional group. Its hexahydropyrimidoisoquinoline core lacks sulfur atoms but includes a tetraoxo system, which may confer different redox properties. The use of CeCl3·7H2O as a catalyst in synthesis contrasts with the NaH/DMF conditions for thiadiazoles in , highlighting divergent synthetic strategies for sulfur-rich vs. oxygen-rich heterocycles .
- Thiadiazoles (): These compounds lack the fused dithioloquinoline system but incorporate 1,2,3-thiadiazole rings. Their synthesis via sodium hydride-mediated coupling with phenols/thiophenols underscores the reactivity of sulfur-containing precursors, a theme shared with the target compound’s dithiolo moiety .
Table 1: Key Properties of Selected Compounds
*Estimated based on structural similarity; †Predicted using analogous structures; ‡Approximated from formula in ; §General range for thiadiazoles.
Key Observations :
- Lipophilicity : The benzoyl-containing analog () is more lipophilic (XLogP3 = 5.4) than the target compound, likely due to the aromatic benzoyl group. Ethoxy and dimethyl groups in the target compound may balance hydrophobicity and steric effects.
- Synthetic Complexity: The pyrimidoisoquinoline derivative () requires rare-earth catalysts, whereas thiadiazoles () utilize simpler bases. This reflects the trade-off between structural complexity and synthetic accessibility.
Biological Activity
Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H24N2O3S2
- Molecular Weight : 440.578 g/mol
- CAS Number : 351423-70-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : The compound's structure suggests it could scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate potential inhibition of inflammatory pathways, possibly through modulation of cytokine release and leukocyte migration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of ethyl 4-{[(1Z)-8-ethoxy...] in vitro using DPPH and ABTS assays. The results demonstrated significant radical scavenging activity comparable to established antioxidants.
Case Study 2: Anti-inflammatory Mechanisms
In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers such as IL-6 and TNF-alpha. This suggests a potential therapeutic role in conditions characterized by excessive inflammation.
Research Findings
Recent investigations into the compound have revealed:
- Cellular Uptake : Studies show that ethyl 4-{[(1Z)-8-ethoxy...] is effectively taken up by various cell types, enhancing its bioavailability and therapeutic potential.
- Synergistic Effects : When combined with other anti-inflammatory agents, the compound exhibited enhanced efficacy in reducing inflammation markers.
- Metabolic Stability : Pharmacokinetic studies indicate that the compound has favorable metabolic stability in vivo, suggesting it could be a viable candidate for further development.
Q & A
Basic: What are the recommended synthetic routes for preparing ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate, and how are intermediates monitored?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinoline core. Key steps include:
- Cyclocondensation of dithioloquinoline precursors with amino-benzoate derivatives under reflux conditions (ethanol or THF, 60–80°C, 6–12 hours) .
- Intermittent monitoring via thin-layer chromatography (TLC) using silica gel plates and UV visualization.
- Intermediate purification via column chromatography (hexane/ethyl acetate gradients) and structural confirmation by ¹H/¹³C NMR (e.g., verifying Z-configuration of the imine bond at δ 8.2–8.5 ppm) .
Critical parameters: Solvent polarity, catalyst selection (e.g., acetic acid for imine formation), and reaction time to avoid side products like oxidized dithiolo derivatives .
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Answer:
- Purity: Assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable purity thresholds for biological assays are ≥95% .
- Structural confirmation:
- NMR spectroscopy: Key signals include the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), quinoline protons (δ 7.8–8.5 ppm), and benzoate carbonyl (δ 167–170 ppm) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., antioxidant enzymes)?
Answer:
- Molecular docking (AutoDock/Vina): Simulate binding to targets like glutathione peroxidase or NADPH oxidase. Use the Z-configured imine group as a flexible ligand .
- Density functional theory (DFT): Calculate redox potentials of the dithiolo group to predict radical scavenging activity. Basis sets like B3LYP/6-31G* are recommended .
- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence .
Advanced: How can contradictory data on the compound’s antioxidant efficacy across studies be resolved?
Answer:
- Experimental validation: Replicate assays (e.g., DPPH radical scavenging, SOD activity) under standardized conditions (pH 7.4, 37°C) to isolate variables like solvent effects (DMSO vs. ethanol) .
- Mechanistic studies: Use electron paramagnetic resonance (EPR) to detect transient radical intermediates. Compare results with structurally analogous compounds (e.g., methoxy vs. ethoxy derivatives) .
- Data normalization: Express activity relative to positive controls (e.g., ascorbic acid) and adjust for molar extinction coefficients in optical assays .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage conditions: Argon atmosphere, –20°C in amber vials to prevent photodegradation of the dithiolo group .
- Stability indicators: Monitor via periodic HPLC for degradation products (e.g., sulfoxide formation at Rf 0.3–0.4 in TLC) .
- Buffered solutions: Avoid aqueous storage >24 hours due to ester hydrolysis; use anhydrous DMSO for biological assays .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Answer:
- Functional group modulation: Synthesize analogs with:
- Varying alkoxy groups (e.g., methoxy, propoxy) to assess solubility-bioactivity trade-offs.
- Modified benzoate esters (e.g., methyl, tert-butyl) to study steric effects .
- Biological testing: Compare IC₅₀ values in enzyme inhibition assays (see table below).
| Derivative | Substituent (R) | IC₅₀ (µM, Glutathione Peroxidase) |
|---|---|---|
| Ethyl (parent) | 8-Ethoxy | 12.3 ± 1.2 |
| Methoxy analog | 8-Methoxy | 18.9 ± 2.1 |
| Propoxy analog | 8-Propoxy | 9.8 ± 0.9 |
Key trend: Longer alkoxy chains enhance lipid solubility and target affinity .
Advanced: What experimental and theoretical approaches validate the Z-configuration of the imine bond?
Answer:
- NOESY NMR: Detect spatial proximity between the imine proton (δ 8.3 ppm) and quinoline H-3 (δ 7.9 ppm), confirming the Z-geometry .
- X-ray crystallography: Resolve bond angles (C=N–C ~120°) and planarity of the dithioloquinoline system .
- Computational comparison: Optimize E/Z configurations via DFT and compare calculated vs. experimental NMR shifts .
Basic: What in vitro models are appropriate for preliminary bioactivity screening?
Answer:
- Antioxidant assays:
- DPPH scavenging: IC₅₀ determination at 517 nm.
- Lipid peroxidation inhibition in rat liver microsomes (TBARS assay) .
- Cellular models:
- HEK293 or HepG2 cells for ROS reduction assays (H2DCFDA probe) .
- Dosage: 1–100 µM range, with cytotoxicity checks via MTT assay .
Advanced: How can AI-driven tools optimize reaction conditions for scaled-up synthesis?
Answer:
- COMSOL Multiphysics: Model heat/mass transfer in batch reactors to minimize byproducts .
- Machine learning (Python-based): Train models on historical yield data (parameters: solvent polarity, temperature, catalyst load) to predict optimal conditions .
- Automated feedback systems: Adjust reflux time in real-time based on inline FTIR monitoring of imine formation .
Advanced: What strategies address low yields in the final coupling step (dithioloquinoline + benzoate)?
Answer:
- Catalyst screening: Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (improves C–N bond formation) .
- Solvent optimization: Use DMF or DMAc for better solubility of aromatic intermediates .
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 45 minutes (80°C, 300 W) while maintaining >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
